N,N,2,2-tetramethylazetidin-3-amine
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Overview
Description
N,N,2,2-tetramethylazetidin-3-amine: is an organic compound with the molecular formula C7H16N2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,2,2-tetramethylazetidin-3-amine typically involves the reaction of azetidine with methylating agents under controlled conditions. One common method is the alkylation of azetidine with methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: N,N,2,2-tetramethylazetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted azetidines
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl halides; reactions are conducted in the presence of a base like sodium hydride or potassium carbonate
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Substituted azetidines with various functional groups
Scientific Research Applications
N,N,2,2-tetramethylazetidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N,N,2,2-tetramethylazetidin-3-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subject to ongoing research, but its structural features suggest potential interactions with nucleophilic sites in proteins and nucleic acids .
Comparison with Similar Compounds
N,N,N’,N’-tetramethylethylenediamine (TMEDA): A bidentate ligand used in coordination chemistry and organic synthesis.
Triethylenetetramine (TETA): Used as a chelating agent and in the treatment of Wilson’s disease.
Tetraacetylethylenediamine (TAED): Commonly used as a bleach activator in detergents
Uniqueness: N,N,2,2-tetramethylazetidin-3-amine is unique due to its azetidine core, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. Its structural rigidity and steric hindrance make it a valuable scaffold in medicinal chemistry and a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H16N2 |
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Molecular Weight |
128.22 g/mol |
IUPAC Name |
N,N,2,2-tetramethylazetidin-3-amine |
InChI |
InChI=1S/C7H16N2/c1-7(2)6(5-8-7)9(3)4/h6,8H,5H2,1-4H3 |
InChI Key |
DYJVIAHCFSDQFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CN1)N(C)C)C |
Origin of Product |
United States |
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